3-Pyridinesulfonic acid, 6-(3,4-dichlorophenoxy)-
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Overview
Description
3-Pyridinesulfonic acid, 6-(3,4-dichlorophenoxy)- is a chemical compound that belongs to the class of pyridinesulfonic acids. This compound is characterized by the presence of a pyridine ring substituted with a sulfonic acid group and a 3,4-dichlorophenoxy group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyridine with fuming sulfuric acid to produce pyridine-3-sulfonic acid . This intermediate can then be reacted with 3,4-dichlorophenol under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinesulfonic acid, 6-(3,4-dichlorophenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions where the 3,4-dichlorophenoxy group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted pyridinesulfonic acids.
Scientific Research Applications
3-Pyridinesulfonic acid, 6-(3,4-dichlorophenoxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound can be used in biochemical assays and as a probe to study biological processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinesulfonic acid, 6-(3,4-dichlorophenoxy)- involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, affecting their activity. The 3,4-dichlorophenoxy group can also interact with hydrophobic pockets in proteins, influencing their function. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonic acid: Lacks the 3,4-dichlorophenoxy group and has different chemical properties.
3,4-Dichlorophenoxyacetic acid: Contains the 3,4-dichlorophenoxy group but lacks the pyridine ring and sulfonic acid group.
Uniqueness
3-Pyridinesulfonic acid, 6-(3,4-dichlorophenoxy)- is unique due to the combination of the pyridine ring, sulfonic acid group, and 3,4-dichlorophenoxy group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
99902-98-4 |
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Molecular Formula |
C11H7Cl2NO4S |
Molecular Weight |
320.1 g/mol |
IUPAC Name |
6-(3,4-dichlorophenoxy)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C11H7Cl2NO4S/c12-9-3-1-7(5-10(9)13)18-11-4-2-8(6-14-11)19(15,16)17/h1-6H,(H,15,16,17) |
InChI Key |
LZMFWYIRBNUPOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC=C(C=C2)S(=O)(=O)O)Cl)Cl |
Origin of Product |
United States |
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